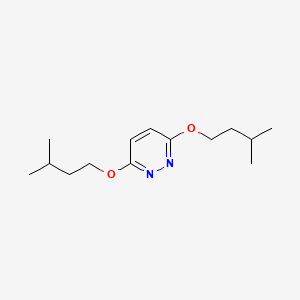
3,6-Bis(3-methylbutoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(3-methylbutoxy)pyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound features two 3-methylbutoxy groups attached to the 3rd and 6th positions of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-methylbutoxy)pyridazine typically involves the reaction of pyridazine with 3-methylbutanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridazine is treated with 3-methylbutanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of temperature, pressure, and reactant concentrations to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(3-methylbutoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyridazine compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, K2CO3, DMF, elevated temperatures.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3,6-Bis(3-methylbutoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Pyridazine derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(3-methylbutoxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: Contains a keto group at the 3rd position, offering different reactivity.
3,6-Diarylpyridazines: Substituted with aryl groups, providing unique electronic properties.
Uniqueness: 3,6-Bis(3-methylbutoxy)pyridazine is unique due to the presence of the 3-methylbutoxy groups, which impart specific steric and electronic effects. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
730-41-6 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3,6-bis(3-methylbutoxy)pyridazine |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)7-9-17-13-5-6-14(16-15-13)18-10-8-12(3)4/h5-6,11-12H,7-10H2,1-4H3 |
Clave InChI |
LOKUKUMRGWSKCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=NN=C(C=C1)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



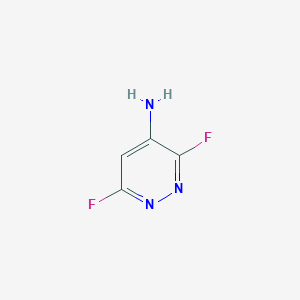
![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
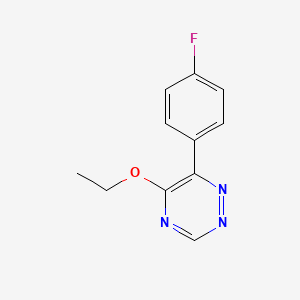

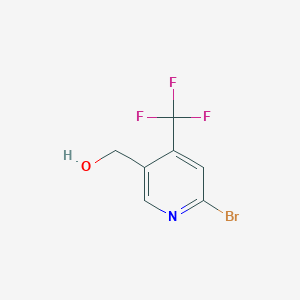
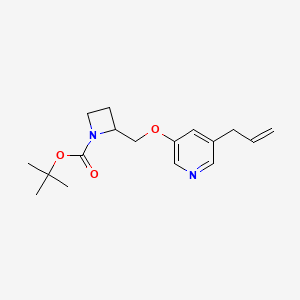
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
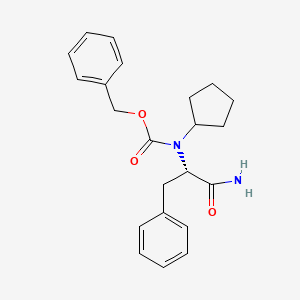
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)

![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
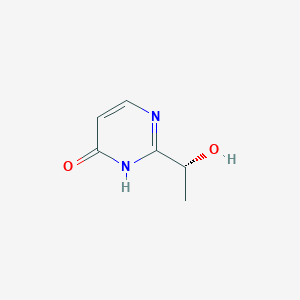
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
